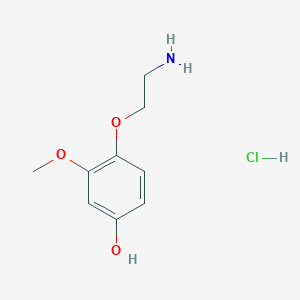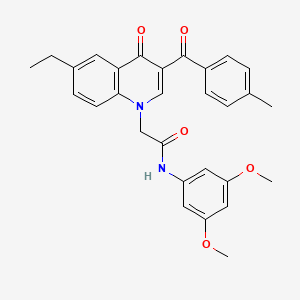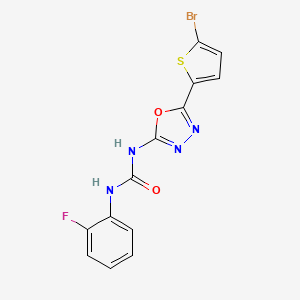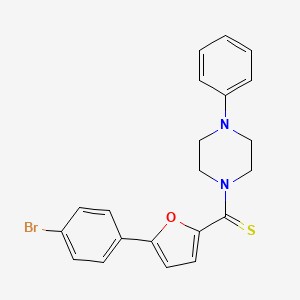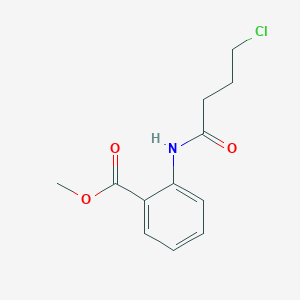
Methyl 2-(4-chlorobutanoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorobutanoylamino)benzoate, also known as MCB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MCB is a derivative of benzoic acid and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Methyl 2-(4-chlorobutanoylamino)benzoate has been extensively studied for its potential therapeutic properties. Studies have shown that Methyl 2-(4-chlorobutanoylamino)benzoate has anti-inflammatory, analgesic, and anti-cancer properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce inflammation and pain in animal models of arthritis.
Mécanisme D'action
The exact mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate is not fully understood. However, studies have suggested that Methyl 2-(4-chlorobutanoylamino)benzoate may inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Methyl 2-(4-chlorobutanoylamino)benzoate may also activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have several biochemical and physiological effects. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 2-(4-chlorobutanoylamino)benzoate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(4-chlorobutanoylamino)benzoate has several advantages for lab experiments. Methyl 2-(4-chlorobutanoylamino)benzoate is relatively easy to synthesize and is stable under normal lab conditions. Additionally, Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have low toxicity in animal models. However, one limitation of Methyl 2-(4-chlorobutanoylamino)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Methyl 2-(4-chlorobutanoylamino)benzoate. One area of research could be to further investigate the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate. Additionally, studies could be conducted to investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in combination with other anti-cancer drugs. Further studies could also investigate the potential use of Methyl 2-(4-chlorobutanoylamino)benzoate in other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, Methyl 2-(4-chlorobutanoylamino)benzoate is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Methyl 2-(4-chlorobutanoylamino)benzoate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the mechanism of action of Methyl 2-(4-chlorobutanoylamino)benzoate and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-(4-chlorobutanoylamino)benzoate involves the reaction of 4-chlorobutanoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield Methyl 2-(4-chlorobutanoylamino)benzoate. This multi-step process yields Methyl 2-(4-chlorobutanoylamino)benzoate as a white crystalline solid with a melting point of 89-91°C.
Propriétés
IUPAC Name |
methyl 2-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)9-5-2-3-6-10(9)14-11(15)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHOMPVBUHRCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorobutanoylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



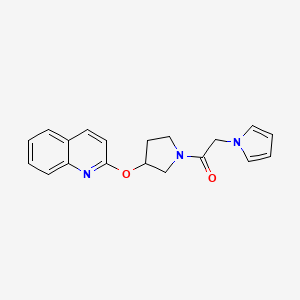
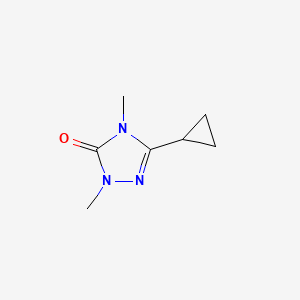
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2966761.png)
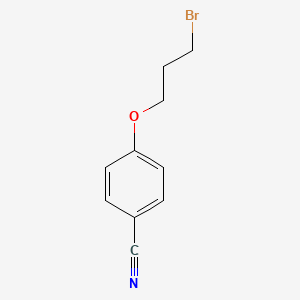
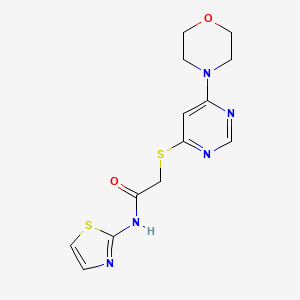
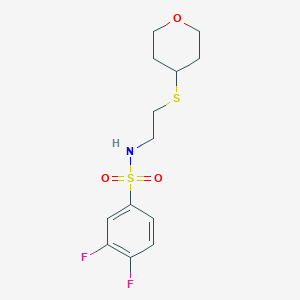
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
